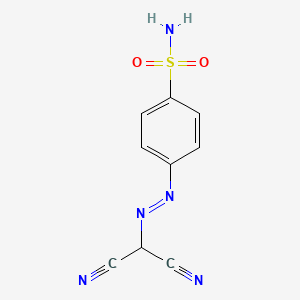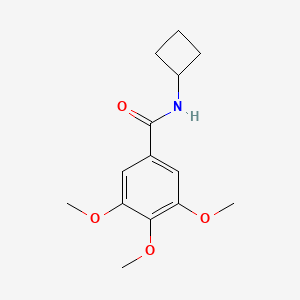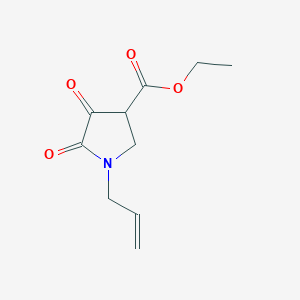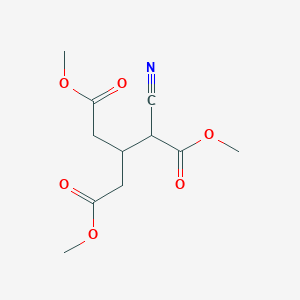
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is an organic compound with the molecular formula C11H15NO6 It is known for its unique structure, which includes a cyano group, a methoxy group, and a pentanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate typically involves the reaction of dimethyl malonate with cyanoacetic acid and methoxyacetyl chloride under basic conditions. The reaction proceeds through a series of steps, including nucleophilic substitution and esterification, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can lead to the formation of various biologically active compounds, which may exert their effects through different biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3-(2-methoxy-2-oxoethyl)pentanedioate
- Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)-3-methylpentanedioate
- 2-cyano-3-(2,4-dimethoxyphenyl)acrylic acid
- 2-cyano-3-(3,4-dimethoxyphenyl)acrylic acid
Uniqueness
Dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its cyano and methoxy groups, along with the pentanedioate backbone, make it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
91248-71-4 |
|---|---|
Formule moléculaire |
C11H15NO6 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
dimethyl 2-cyano-3-(2-methoxy-2-oxoethyl)pentanedioate |
InChI |
InChI=1S/C11H15NO6/c1-16-9(13)4-7(5-10(14)17-2)8(6-12)11(15)18-3/h7-8H,4-5H2,1-3H3 |
Clé InChI |
XUMOQNROQCXQMM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(CC(=O)OC)C(C#N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


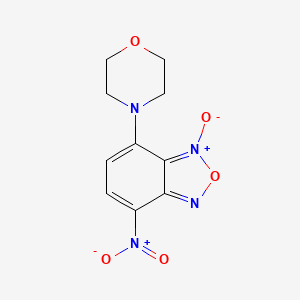
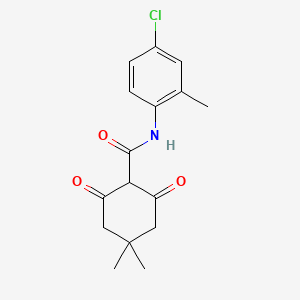
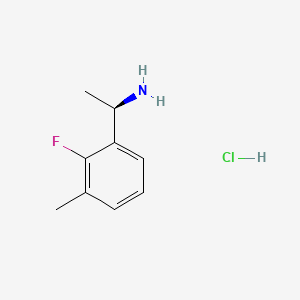
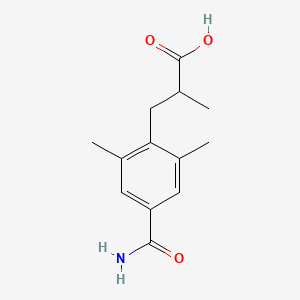
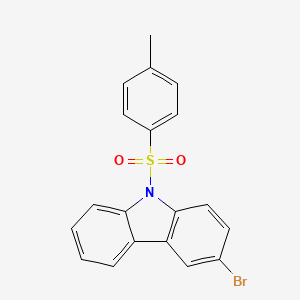
![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B14008547.png)
![n-Ethyl-n-[(propan-2-ylsulfanyl)methyl]ethanamine](/img/structure/B14008554.png)
![2-[(Morpholin-4-yl)disulfanyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14008555.png)
![4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B14008557.png)
